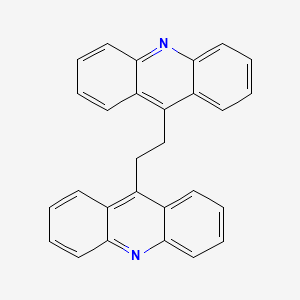

9-(2-Acridin-9-ylethyl)acridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62509-62-0 |

|---|---|

Molecular Formula |

C28H20N2 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

9-(2-acridin-9-ylethyl)acridine |

InChI |

InChI=1S/C28H20N2/c1-5-13-25-21(9-1)19(22-10-2-6-14-26(22)29-25)17-18-20-23-11-3-7-15-27(23)30-28-16-8-4-12-24(20)28/h1-16H,17-18H2 |

InChI Key |

WTAGSJAOBUKKCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCC4=C5C=CC=CC5=NC6=CC=CC=C64 |

Origin of Product |

United States |

Synthetic Methodologies for Bis Acridine Compounds

Classic Synthetic Routes to Acridine (B1665455) Precursors

The foundational acridine structure can be assembled through several well-established synthetic routes, each offering distinct advantages and accommodating a range of starting materials.

The Ullmann condensation is a cornerstone in the synthesis of N-arylanthranilic acids, which are key intermediates in the production of acridones and, subsequently, acridines. tandfonline.comwikipedia.org This copper-catalyzed reaction typically involves the coupling of an o-halogenobenzoic acid with an aromatic amine. tandfonline.comwikipedia.org The resulting N-arylanthranilic acid can then be cyclized to form an acridone (B373769), which can be further reduced to yield the acridine scaffold.

Innovations in the Ullmann condensation have focused on improving reaction conditions and yields. The use of ultrasonic irradiation has been shown to efficiently promote the condensation, offering a more effective and faster alternative to traditional heating methods. tandfonline.com Furthermore, microwave-assisted Ullmann condensations in dry media have demonstrated high yields of N-phenylanthranilic acid derivatives in very short reaction times. researchgate.net

Table 1: Comparison of Ullmann Condensation Conditions for N-Phenylanthranilic Acid Synthesis

| Catalyst/Promoter | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Copper | 1-Pentanol | Conventional Heating | Low | tandfonline.com |

| Copper/Zinc | Ethanol (B145695) | Ultrasonics, 2h | 76% | tandfonline.com |

This table presents a summary of different conditions employed in the Ullmann condensation for the synthesis of N-phenylanthranilic acid, a precursor to acridine.

The Bernthsen acridine synthesis provides a direct route to 9-substituted acridines by heating a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a dehydrating agent like zinc chloride. wikipedia.orgyoutube.com This method is particularly useful for introducing substituents at the 9-position of the acridine ring.

The traditional Bernthsen synthesis often requires harsh conditions, including high temperatures (200-270 °C) and long reaction times. wikipedia.org To circumvent these challenges, modifications have been developed. The use of polyphosphoric acid (PPA) allows for lower reaction temperatures, although sometimes with a reduction in yield. tandfonline.com A significant advancement is the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions, which leads to shorter reaction times and improved yields. tandfonline.com

Table 2: Bernthsen Acridine Synthesis Conditions

| Catalyst | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Zinc Chloride | 200-270 °C, 24h | Established method | Harsh conditions, long reaction time | wikipedia.org |

| Polyphosphoric Acid | Lower temperature | Milder conditions | Potentially lower yields | tandfonline.com |

This table summarizes various catalysts and conditions for the Bernthsen acridine synthesis, highlighting the evolution towards more efficient and environmentally friendly protocols.

The Friedländer synthesis is a versatile method for the formation of quinoline (B57606) and acridine derivatives. wikipedia.org The classic approach involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either an acid or a base. wikipedia.orgresearchgate.net This reaction can be adapted to produce acridine structures.

Numerous catalysts have been explored to enhance the efficiency and scope of the Friedländer synthesis, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org The reaction mechanism can proceed through either an initial aldol (B89426) addition followed by cyclization and dehydration, or via the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org This methodology has been widely applied in the synthesis of polysubstituted quinolines and can be extended to the preparation of acridine-based compounds. nih.govnih.gov

Strategies for Constructing Bis-Acridine Linkages

Once the acridine precursors are synthesized, various strategies can be employed to link two acridine units together, forming bis-acridine compounds like 9-(2-Acridin-9-ylethyl)acridine.

Direct coupling reactions offer an efficient pathway to connect two acridine moieties. These methods often involve the formation of a carbon-carbon or carbon-heteroatom bond between two pre-functionalized acridine rings. For instance, palladium-catalyzed domino reactions have been developed for the one-pot N-H/C-H coupling of dihalonaphthalenes and diphenylamines to construct benzo[kl]acridine derivatives, demonstrating the power of modern coupling chemistry in assembling complex polycyclic aromatic systems. rsc.org

The synthesis of bis-acridine sulfonamides has been achieved through a coupling reaction involving cyclic-1,3-diketones and aromatic aldehydes, showcasing the versatility of coupling strategies in creating diverse bis-acridine structures. nih.gov

N-alkylation and C-arylation reactions are fundamental strategies for creating linkages between acridine units. N-alkylation involves the formation of a bond between the nitrogen atom of one acridine ring and a linker which is then attached to the second acridine unit. rsc.org For example, the synthesis of bis-acridine DNA intercalating agents has been accomplished by linking two acridine molecules through a spermidine-type linker via N-alkylation. nih.gov The reactivity of the acridine nitrogen can be enhanced by first reducing the acridine to an acridan, which is more susceptible to N-alkylation. google.com

C-arylation, a type of cross-coupling reaction, can be used to form a direct carbon-carbon bond between two aromatic rings. While not explicitly detailed for this compound in the provided context, this strategy is a powerful tool in synthetic organic chemistry for constructing biaryl compounds and could be conceptually applied to the synthesis of bis-acridines.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-arylanthranilic acid |

| Acridone |

| Acridine |

| N-phenylanthranilic acid |

| 9-substituted acridines |

| Diarylamine |

| Carboxylic acid |

| Zinc chloride |

| Polyphosphoric acid |

| p-toluenesulfonic acid |

| 2-aminobenzaldehyde |

| 2-aminoketone |

| Quinolines |

| Trifluoroacetic acid |

| Iodine |

| Lewis acids |

| Benzo[kl]acridine |

| Dihalonaphthalenes |

| Diphenylamines |

| Bis-acridine sulfonamides |

Multi-Step Conversions from Monomeric Acridine Intermediates

A common and versatile approach to synthesizing bis-acridines involves the sequential reaction of monomeric acridine building blocks. nih.govnih.gov This method allows for the controlled construction of the target molecule, often with a linker connecting the two acridine units.

A key intermediate in many of these syntheses is 9-chloroacridine (B74977) or its derivatives. nih.govnih.gov This compound can be reacted with a variety of difunctional nucleophiles that act as the linker. For instance, the synthesis of N¹,N⁸-bis(9-acridinyl)-N⁴-(4-methoxybenzyl)spermidine was achieved by reacting 9-methoxyacridine (B162088) with N-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine. nih.gov Similarly, starting from substituted 9-chloroacridines, a series of spacered dimeric acridine compounds have been prepared. nih.gov

The synthesis often begins with the preparation of the monomeric acridine core. For example, 3,6-diaminoacridone can be synthesized from diphenylmethane (B89790) through a multi-step process involving nitration, oxidation, and cyclization. researchgate.net This acridone can then be converted to the corresponding 9-chloroacridine derivative, which serves as the key intermediate for coupling with a linker. researchgate.net

Another strategy involves the preparation of N-(9'-acridinyl)-O-phenylhydroxylamines. unco.edu This multi-step synthesis starts with commercially available aryl bromides and a protected hydroxylamine (B1172632), which are coupled using a palladium catalyst. unco.edu After deprotection, the resulting O-substituted hydroxylamine is reacted with 9-chloroacridine to form the target anilinoacridine derivatives. unco.edu

The nature of the linker can be varied to modulate the properties of the final bis-acridine compound. For example, spermidine-type linkers have been incorporated to create DNA bis-intercalating agents. nih.gov The synthesis of these linkers themselves can be a multi-step process, as demonstrated by the preparation of N,N-bis-(3-aminopropyl)-4-methoxybenzylamine from 4-methoxybenzylamine. nih.gov

Table 1: Examples of Multi-Step Syntheses of Bis-Acridine Compounds

| Starting Materials | Key Intermediates | Final Product | Reference |

| Substituted 9-chloroacridines | Diamine linkers | Spacered dimeric acridines | nih.gov |

| 9-Methoxyacridine, N-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine | - | N¹,N⁸-bis(9-acridinyl)-N⁴-(4-methoxybenzyl)spermidine | nih.gov |

| Diphenylmethane | 3,6-Diaminoacridone, 9-chloro-3,6-diaminoacridine derivative | Trisubstituted acridines | researchgate.net |

| Aryl bromides, protected hydroxylamine, 9-chloroacridine | O-Substituted hydroxylamine | N-(9'-Acridinyl)-O-phenylhydroxylamines | unco.edu |

Emerging and Advanced Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for constructing bis-acridine and related heterocyclic systems. These include microwave-assisted synthesis, metal-free catalysis, and one-pot strategies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgmdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including acridines and bis-heterocycles. clockss.orgresearchgate.net

The Bernthsen reaction, a classic method for acridine synthesis involving the condensation of diarylamines with carboxylic acids in the presence of zinc chloride, can be significantly accelerated by microwave irradiation. clockss.org Reactions that typically require several hours under conventional heating can be completed in just a few minutes with microwave assistance. clockss.org

Microwave irradiation has also been effectively used in the synthesis of bis-heterocyclic compounds. For example, the synthesis of bis(imidazo[1,2-a]pyridines) and bis(imidazo[1,2-a]pyrimidines) from bis(ω-bromoacetophenones) was achieved with improved yields and reduced reaction times using microwave heating. nih.gov Similarly, a series of fused bis-heterocycles containing imidazo[1,2-a]pyridine (B132010) and quinoline moieties were synthesized via a microwave-assisted Groebke-Blackburn-Bienaymé reaction. researchgate.net The use of microwave energy in these multi-component reactions provides an efficient and "green" approach to complex molecular architectures. researchgate.net A high-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks has also been achieved with a microwave-assisted method. rsc.org

While many traditional methods for acridine synthesis rely on metal-based catalysts, there is a growing interest in developing metal-free catalytic systems to enhance sustainability and reduce costs. rsc.org Organic photocatalysts, such as acridinium (B8443388) salts, have shown promise in this area. rsc.org These catalysts can be activated by visible light to promote a variety of chemical transformations, including carbon-carbon and carbon-heteroatom bond formation. rsc.org

For instance, a metal-free, visible-light-induced method for the arylation of N-substituted acridinium salts has been developed, allowing for the synthesis of a wide range of C9-arylated acridinium-based catalysts. rsc.org This approach offers a high degree of functional group tolerance. rsc.org Furthermore, metal-free aziridination of unactivated olefins has been achieved using transient N-pyridinium iminoiodinanes, demonstrating the potential of charge-enhanced electrophilicity in catalysis. nih.gov

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methods have been developed for the synthesis of acridine and bis-acridine derivatives.

One such method involves the condensation of diphenylamine (B1679370) with aliphatic dicarboxylic acids in the presence of anhydrous zinc chloride, which can yield both ω-(acridin-9-yl)alkanoic acids and α,ω-bis(acridin-9-yl)alkanes in a single step. researchgate.net Another approach utilizes the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone to produce benzo[c]acridine derivatives. scielo.org.mx This reaction can be efficiently catalyzed by sulfonic acid functionalized SBA-15, a nanoporous acid catalyst, under solvent-free conditions. scielo.org.mx

Furthermore, a one-pot synthesis of 9-substituted acridines has been achieved through the palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. mdpi.com By carefully selecting the reaction conditions, specifically the use of a diamine base and elevated temperatures, the formation of the acridine product is favored over other potential side products. mdpi.com The synthesis of acridine derivatives from 1,2-diols, dimedone, and ammonium (B1175870) acetate (B1210297) has also been accomplished in a one-pot manner using lead tetraacetate as a mild and efficient reagent. rsc.org

Table 2: Comparison of Emerging Synthetic Techniques for Acridine Derivatives

| Technique | Key Features | Example Application | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Synthesis of 9-substituted acridines via Bernthsen reaction. | clockss.org |

| Metal-Free Catalysis | Avoids use of precious or toxic metals, sustainable. | Visible-light-induced arylation of N-substituted acridinium salts. | rsc.org |

| One-Pot Synthesis | Multiple reaction steps in a single vessel, increased efficiency. | Condensation of diphenylamine with dicarboxylic acids to form bis-acridines. | researchgate.net |

Advanced Purification and Chromatographic Isolation Techniques

The purification of acridine and bis-acridine compounds is a critical step in their synthesis, as high purity is often required for their intended applications, such as in biological studies. chemicalforums.com Column chromatography is a commonly employed technique, but challenges such as poor solubility and strong adsorption to the stationary phase can arise. chemicalforums.com

For acridine derivatives, silica (B1680970) gel is a frequently used stationary phase. chemicalforums.com However, issues like streaking and poor separation can occur, particularly if the eluent has poor solvating ability for the compound. chemicalforums.com In such cases, using solvent systems with better solvating power, like toluene/acetone or toluene/ethyl acetate mixtures, can be more effective than traditional hexane-based eluents. chemicalforums.com Dry loading the crude product onto an inert support like celite can also be beneficial, especially for compounds with limited solubility in the eluent. chemicalforums.com

Alumina (B75360) is another stationary phase that can be used for the purification of acridine derivatives, particularly basic alumina for compounds that may be sensitive to the acidic nature of silica gel. chemicalforums.com However, predicting the separation behavior on alumina based on TLC on neutral alumina plates can be unreliable. chemicalforums.com

In addition to standard column chromatography, other purification techniques can be employed. Recrystallization is a powerful method for purifying crystalline solids. nih.gov Gel filtration chromatography has also been used for the purification of some bis-acridine compounds. nih.gov For complex mixtures or to confirm purity, advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) are invaluable. The purity of final compounds is typically verified using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.govnih.govunco.edu

Advanced Spectroscopic and Photophysical Characterization

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a crucial technique for characterizing the ground-state electronic properties of molecules like 9-(2-Acridin-9-ylethyl)acridine. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure.

UV-Visible Absorbance Profiles and Band Assignments

The UV-Visible absorption spectrum of acridine (B1665455) and its derivatives is characterized by distinct bands in the ultraviolet and visible regions, arising from π-π* transitions within the aromatic system. The typical UV-Vis spectrum of acridine derivatives displays a significant absorption in the range of 350–450 nm. nih.gov This absorption is characteristic of transitions between the π-electron energy levels of the acridine ring. nih.gov

The absorption spectrum of the acridine chromophore generally exhibits multiple bands. For the parent acridine, absorption peaks can be observed around 244 nm. researchgate.net The spectra of acridine derivatives can be influenced by the nature and position of substituents on the acridine ring system.

Table 1: Representative UV-Visible Absorption Maxima for Acridine and a Derivative

| Compound | Solvent | λmax (nm) | Reference |

| Acridine | 244 | researchgate.net | |

| Acridone (B373769) | Ethanol (B145695) | 249 | bjraylight.com |

This table presents data for the parent acridine and a related derivative to illustrate typical absorption wavelengths.

Quantitative Determination of Molar Absorptivity

The molar absorptivity (ε), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law.

For acridone, a derivative of acridine, a molar absorptivity of 99,900 M⁻¹cm⁻¹ at 249 nm has been reported in ethanol. bjraylight.com The molar absorptivity values for this compound would be expected to be significant, given the presence of two strong chromophores. The intensity of the absorption bands is directly related to the probability of the electronic transition.

Table 2: Molar Absorptivity of an Acridine Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Acridone | Ethanol | 249 | 99,900 | bjraylight.com |

This table provides a specific example of molar absorptivity for a related acridine compound.

Solvatochromic Effects on Absorption Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption or emission bands with a change in the polarity of the solvent. The emission properties of acridine derivatives have been found to be highly sensitive to the polarity and hydrogen-bonding capability of the environment.

Studies on acridine have shown that the absorption maxima can shift depending on the solvent. For instance, the absorption spectrum of acridine shows variations in different solvents, indicating solute-solvent interactions that affect the energy levels of the ground and excited states. An increase in solvent polarity generally leads to a red shift (bathochromic shift) in the absorption spectrum of polar dyes, indicating a stabilization of the excited state more than the ground state.

Fluorescence Spectroscopy and Luminescence Phenomena

Fluorescence spectroscopy is a powerful tool for studying the excited-state properties of fluorescent molecules. Upon absorption of light, a molecule is promoted to an excited electronic state. Fluorescence is the emission of a photon that occurs when the molecule returns to its ground electronic state.

Steady-State Emission Profiles

The fluorescence emission spectrum of acridine and its derivatives typically appears as a mirror image of the lowest energy absorption band. The emission properties are highly dependent on the molecular structure and the surrounding environment.

The emission of acridine derivatives can be influenced by factors such as solvent polarity and the presence of substituents. For many acridine derivatives, fluorescence is observed in the blue to green region of the electromagnetic spectrum. The exact emission wavelength and the shape of the emission band can provide information about the excited state and its interactions with the environment.

Absolute Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The determination of Φf is crucial for applications such as fluorescent probes and light-emitting devices.

The fluorescence quantum yield of acridine derivatives can vary significantly depending on their structure and the solvent. For example, the quantum yield of acridone in ethanol has been reported to be 0.42. bjraylight.com The quantum yield is influenced by the rates of radiative (fluorescence) and non-radiative decay pathways from the excited state. Factors that increase the rate of non-radiative decay, such as molecular vibrations or intersystem crossing to the triplet state, will decrease the fluorescence quantum yield.

Table 3: Fluorescence Quantum Yield of an Acridine Derivative

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Acridone | Ethanol | 0.42 | bjraylight.com |

This table presents a known quantum yield for a related acridine compound to provide context.

Analysis of Stokes Shifts and Environmental Sensitivity

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, provides insights into the change in geometry and electronic distribution of a molecule upon excitation. For acridine derivatives, Stokes shifts are notably sensitive to the molecular environment.

Acridine-based compounds are known to be potent spectral indicators and probes of environmental properties. researchgate.netuniver.kharkov.ua Their fluorescence characteristics can be significantly influenced by solvent polarity and viscosity. For instance, studies on N-aryl-9-aminoacridizinium derivatives, which are structurally related to the acridine core, show that their emission intensity increases with the viscosity of the medium. nih.gov This phenomenon is attributed to the restriction of intramolecular rotational and torsional movements in the excited state, which would otherwise provide a non-radiative decay pathway. nih.gov In the case of this compound, the ethyl linker allows for a degree of flexibility, and its rotational freedom can be hindered in viscous environments, leading to enhanced fluorescence.

Furthermore, the interaction with macromolecules can lead to significant changes in fluorescence. The binding of N-aryl-9-aminoacridizinium derivatives to double-stranded DNA can result in a fluorescence enhancement of up to 50-fold. nih.gov This is due to the rigid environment of the DNA intercalation site, which suppresses the non-radiative deactivation pathways. nih.gov Similarly, interactions with proteins in the presence of surfactants have been shown to cause a 20-fold increase in fluorescence. nih.gov The dual acridine structure of this compound makes it a candidate for probing such biological microenvironments. The sensitivity of acridine itself has been demonstrated by its ability to detect different types of water molecules (bound vs. free) through distinct spectral signatures. researchgate.net

Time-Resolved Fluorescence Spectroscopy and Decay Kinetics

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent molecules. Studies on various acridine derivatives have revealed complex decay kinetics, often involving multiple lifetime components.

The fluorescence decay of many acridine derivatives is not mono-exponential, indicating the presence of different excited-state species or complex decay pathways. For example, 9-acridinamine exhibits a diexponential fluorescence decay, which is attributed to tautomeric phenomena. researchgate.net The fluorescence lifetime (FL) of acridine derivatives is also highly sensitive to environmental factors such as pH. researchgate.net Acridine itself shows a change in lifetime of about 13 ns within a pH range of 5–8, while derivatives like 9-acridinemethanamine (9-AMA) and acridine-9-carbaldehyde (B184197) (9-ACA) exhibit significant FL changes in the pH range of 2-6. researchgate.net

The kinetics of fluorescence quenching have also been studied for acridine compounds. The quenching of the excited singlet states of acridine (Acr), acridinium (B8443388) (AcrH+), and 10-methylacridinium (B81027) (AcrMe+) by sulfur-containing amino acids has been investigated using both steady-state and time-resolved techniques. researchgate.net The rate constants (k_q) for dynamic quenching were found to be in the range of (3.2–4.1) x 10⁹ M⁻¹s⁻¹. researchgate.net

For some acridin-9(10H)-one derivatives designed as thermally activated delayed fluorescence (TADF) materials, detailed kinetic data has been obtained. rsc.org These studies allow for the quantification of rate constants for key processes including prompt fluorescence (k_p), delayed fluorescence (k_d), radiative decay (k_r), non-radiative decay (k_nr), intersystem crossing (k_isc), and reverse intersystem crossing (k_risc). rsc.org

Table 1: Representative Fluorescence Lifetime Data for Acridine Derivatives

| Compound | Condition | Fluorescence Lifetime (ns) | Reference |

|---|---|---|---|

| Acridine | pH 5-8 | ~13 ns change | researchgate.net |

| 9-Acridinemethanamine (9-AMA) | pH 2-5 | 11 ns change | researchgate.net |

| Acridine-9-carbaldehyde (9-ACA) | Immobilized, pH 3-6 | 15 ns change | researchgate.net |

| Protonated Acridine | - | 31.1 | researchgate.net |

Chemiluminescence and Electrogenerated Chemiluminescence (ECL) Studies

Acridine derivatives, particularly acridinium salts, are renowned for their high chemiluminescence (CL) and electrogenerated chemiluminescence (ECL) quantum yields. These properties have led to their widespread use in analytical and bioanalytical applications. The CL reaction of acridinium esters with alkaline hydrogen peroxide is a well-known example. While specific studies on the CL or ECL of this compound are not widely reported, the fundamental chemistry of the acridine core suggests it would be an active system. The synthesis of chemiluminescent acridinium derivatives for detecting abasic sites in DNA highlights the potential of this class of compounds in bioassays. scilit.com The two acridine units in this compound could potentially lead to enhanced or modulated CL/ECL behavior compared to monomeric acridines.

Advanced Vibrational Spectroscopy (e.g., Raman, Surface-Enhanced Raman Scattering)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a structural fingerprint of a molecule. For acridine derivatives, these methods are crucial for identifying characteristic functional groups and understanding intermolecular interactions. researchgate.net

Theoretical and experimental studies on phenyl acridine-9-carboxylates have correlated their IR spectra with molecular geometries, showing how substitution affects characteristic stretching and bending modes. nih.gov Surface-Enhanced Raman Scattering (SERS) has been employed in the spectroelectrochemical analysis of 9-substituted acridines, allowing for the in-situ observation of vibrational modes at electrode surfaces. researchgate.net For example, in a study of 9-CN and 9-COOH substituted acridine N-oxides, the ring stretching vibration was observed at 1568 cm⁻¹ and 1639 cm⁻¹, respectively. researchgate.net

For the parent molecule, acridine, which is structurally related to anthracene (B1667546), the vibrational spectra have been thoroughly investigated. researchgate.net The introduction of the ethyl bridge and the second acridine unit in this compound would be expected to introduce new vibrational modes associated with the ethyl linker and to potentially show splitting or shifting of the acridine ring modes due to intramolecular interactions between the two aromatic systems.

Table 2: Characteristic Vibrational Frequencies for Acridine Derivatives

| Derivative Type | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| 9-CN-Acridine N-Oxide | Ring Stretching | 1568 | SERS | researchgate.net |

| 9-COOH-Acridine N-Oxide | Ring Stretching | 1639 | SERS | researchgate.net |

| Phenyl Acridine-9-Carboxylates | Various | - | IR & DFT | nih.gov |

| 1,3,5-triphenyl-4,5-dihydro pyrazole | C-C Stretching | 1574, 1498, 1468 | FT-IR | mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In acridine systems, the chemical shifts of the aromatic protons and carbons are well-documented. researchgate.netchemicalbook.com For the parent acridine, the aromatic protons appear in the range of 7.5 to 8.8 ppm, while the carbons resonate between 122 and 149 ppm. chemicalbook.com In 9-substituted acridines, the substituent significantly influences the chemical shifts of the neighboring protons and carbons, particularly those at positions 1, 8, and 4, 5. chempap.orgnih.gov

For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the acridine ring protons, as well as a distinct pattern for the two methylene (B1212753) (-CH₂-) groups of the ethyl bridge. The symmetry of the molecule would influence the complexity of the spectrum. Conformational aspects, such as the relative orientation of the two acridine rings, can be probed by NMR. Studies on related biacridines have shown that there can be free rotation around the linking bond, which is reflected in the NMR spectra. chempap.orgresearchgate.net Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for through-space proximity of protons, helping to establish the preferred conformation in solution. chempap.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Acridine Scaffolds | Compound/Fragment | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference | |---|---|---|---|---| | Acridine | H-1, H-8 | 8.25 | C-9 | 137.8 | chemicalbook.com | | | H-2, H-7 | 7.54 | C-4a, C-10a | 149.1 | chempap.org | | | H-3, H-6 | 7.78 | C-1, C-8 | 129.8 | nih.gov | | | H-4, H-5 | 7.99 | C-2, C-7 | 129.0 | nih.gov | | | H-9 | 8.76 | C-3, C-6 | 131.7 | nih.gov | | | | | C-4, C-5 | 122.7 | nih.gov | | 1-(acridin-9-yl)-3-isopropyl-S-methylisothiourea (salt) | C-4, C-5 | 118.83 | C-8a, C-9a | Downfield shift | chempap.org | | 1-(acridin-9-yl)-3-isopropyl-S-methylisothiourea (base) | C-4, C-5 | 128.88 | C-9 | Upfield shift | chempap.org |

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the tracing of spin systems within the molecule. For the target compound, COSY would be used to connect the coupled protons within each of the four aromatic rings of the acridine moieties and to confirm the connectivity of the ethyl bridge protons. chempap.orgresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons (¹H-¹³C). This is the primary method for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations from the ethyl bridge protons to the C-9 carbon of the acridine rings, confirming the point of attachment. It is also invaluable for assigning quaternary carbons that have no attached protons.

The use of these techniques, often in combination, allows for the complete and unambiguous structural elucidation of complex acridine derivatives. chempap.orgresearchgate.net

The acridine molecule contains a basic nitrogen atom in the heterocyclic ring (position 10) that can be protonated. In this compound, there are two such nitrogen atoms. The protonation state can significantly alter the electronic, spectroscopic, and biological properties of the molecule. nih.gov

NMR spectroscopy is an excellent method for studying protonation equilibria. Upon protonation of the endocyclic nitrogen, a significant downfield shift is typically observed for the adjacent protons (H-1, H-8, and H-4, H-5). This is due to the increased electron-withdrawing effect of the protonated nitrogen.

In addition to the endocyclic nitrogens, some acridine derivatives can exhibit tautomerism, such as the amino-imino tautomerism in 9-aminoacridines. researchgate.netuniver.kharkov.ua These equilibria are often solvent-dependent and can be studied by monitoring the chemical shifts and signal intensities in different solvents. researchgate.net For this compound, while no exocyclic amino groups are present, the potential for diprotonation exists. The pKa values for the first and second protonation could be determined by NMR titration, providing fundamental information about the basicity of the two nitrogen centers and the electrostatic interaction between them through the molecular framework. Studies on 9-aminoacridine (B1665356) have shown that protonation stabilizes the crystal structure through strong hydrogen bonding. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is vital for understanding the intermolecular forces that govern the packing of molecules in the crystal lattice.

Crystallographic data for acridine and its derivatives are typically deposited in crystallographic databases. For instance, the Cambridge Crystallographic Data Centre (CCDC) contains a wealth of structural information on these compounds.

The solid-state packing of acridine derivatives is dominated by non-covalent interactions. Due to their planar aromatic nature, π-π stacking interactions are a prominent feature in the crystal structures of many acridine compounds. mdpi.comscilit.com These interactions involve the face-to-face arrangement of the acridine rings, with typical centroid-to-centroid distances of less than 3.5 Å. mdpi.com The dispersion forces are the primary contributors to the stability of these stacking interactions. mdpi.com

In addition to π-π stacking, other intermolecular forces such as C-H···π and hydrogen bonds play a crucial role in stabilizing the crystal lattice. researchgate.netmdpi.com In the case of acridine itself, a new polymorph, form IX, exhibits a network of C···H and N···H contacts that are shorter than the sum of their van der Waals radii, indicating significant intermolecular interactions. nih.gov The presence and nature of substituents on the acridine core can introduce other types of interactions, such as O-H···N and C-H···O hydrogen bonds, which further influence the molecular packing. researchgate.net

The following table summarizes the key intermolecular interactions observed in the crystal structures of acridine derivatives.

| Interaction Type | Description | Significance |

| π-π Stacking | Face-to-face arrangement of aromatic acridine rings. | Major driving force for crystal packing, influencing electronic properties. mdpi.comscilit.com |

| Hydrogen Bonding | Formation of bonds between a hydrogen atom and an electronegative atom (e.g., N, O). | Directs molecular assembly and creates robust networks. researchgate.netmdpi.com |

| C-H···π Interactions | Interaction between a C-H bond and the π-system of an aromatic ring. | Contributes to the overall stability of the crystal structure. researchgate.net |

While the acridine ring system itself is largely planar, the molecule as a whole can exhibit deviations from planarity, particularly when substituted. nih.gov The ethyl linker in this compound introduces conformational flexibility, allowing the two acridine moieties to adopt various spatial orientations relative to each other.

In the solid state, the observed conformation is a result of the interplay between intramolecular steric effects and the optimization of intermolecular packing forces. For substituted acridines, the dihedral angle between the acridine ring system and the substituent plane can vary significantly. researchgate.net For example, in N-(acridin-9-yl) derivatives, the dihedral angle between the acridine skeleton and the plane of the substituent can be nearly perpendicular. researchgate.net This conformational variability highlights the adaptability of the acridine scaffold to different crystalline environments. The planarity of the acridine ring system itself can also be slightly distorted, as seen in some derivatives where the acridinedione ring system deviates from planarity. nih.gov

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to predict a molecule's electronic structure and properties.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density. Had a DFT study on 9-(2-Acridin-9-ylethyl)acridine been conducted, it would likely have calculated properties such as:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles between the two acridine (B1665455) units.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (which indicates regions of positive and negative charge), and dipole moment.

Vibrational Frequencies: Prediction of the molecule's infrared (IR) and Raman spectra, which correspond to the vibrational modes of the atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Energies and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. It is the primary method for predicting UV-visible absorption spectra. A TD-DFT analysis of this compound would yield:

Excited State Energies: The energy levels of the molecule after it absorbs light.

Electronic Transitions: The nature of the transitions between the ground state and various excited states (e.g., n→π* or π→π* transitions).

Oscillator Strengths: The theoretical intensity of absorption peaks, allowing for the simulation of a UV-vis spectrum.

Fluorescence and Phosphorescence: Information about the molecule's potential to emit light from its excited states.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and electronic properties. A smaller gap generally implies that a molecule is more easily excitable and more reactive. Analysis of the frontier orbitals for this compound would provide insights into:

Chemical Reactivity: The HOMO indicates regions likely to donate electrons (nucleophilic sites), while the LUMO indicates regions likely to accept electrons (electrophilic sites).

Electronic Transitions: The primary electronic transition is often the promotion of an electron from the HOMO to the LUMO.

Conductivity: The HOMO-LUMO gap is analogous to the band gap in semiconductors and provides a measure of the energy required to make the material conductive.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This method provides a "movie" of molecular behavior, offering insights into dynamic processes that are not captured by static quantum calculations.

Conformational Landscape Exploration and Dynamics

Due to the flexible ethyl linker between the two rigid acridine rings, this compound can adopt various three-dimensional shapes or conformations. MD simulations would be used to:

Explore Conformational Space: Identify the different low-energy conformations the molecule can adopt.

Determine Conformational Stability: Calculate the relative energies of these conformers to find the most stable structures.

Analyze Dynamic Behavior: Observe how the molecule flexes, bends, and twists over time, and the energy barriers for converting between different conformations.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can change significantly depending on its environment, particularly the solvent it is dissolved in. MD simulations are ideal for studying these interactions. For this compound, such simulations would reveal:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule.

Impact on Conformation: How the solvent influences the preferred shape of the molecule.

Dynamic Interactions: The formation and breaking of non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent over time. This is particularly relevant for understanding how the molecule behaves in a biological context.

Quantum Crystallography for Electron Density Distribution Analysis

Quantum crystallography is an advanced experimental and theoretical technique that goes beyond the simple determination of atomic positions in a crystal. It provides a detailed map of the electron density distribution throughout the molecule, revealing subtle features of chemical bonding and intermolecular interactions. rsc.org This is achieved by refining crystallographic data using aspherical atom models, which account for the non-spherical shape of electron clouds in bonded atoms. rsc.org

For a compound like this compound, a quantum crystallographic study could provide invaluable information on:

The precise nature of the chemical bonds within the acridine rings and the ethyl linker.

The distribution of electrostatic potential, highlighting electron-rich and electron-poor regions of the molecule.

The quantitative characterization of any intramolecular and intermolecular non-covalent interactions, such as C-H···π contacts or π-π stacking, through topological analysis of the electron density (e.g., using the Quantum Theory of Atoms in Molecules, QTAIM). nih.govnih.gov

Studies on related acridine derivatives, such as 9-aminoacridine (B1665356), have demonstrated the power of quantum crystallography in understanding how factors like protonation can influence the electronic structure and intermolecular interactions within a crystal lattice. rsc.orgrsc.org These studies combine high-resolution X-ray diffraction data with periodic DFT calculations to provide a comprehensive picture of the electronic properties in the solid state. rsc.org While no such study has been performed on this compound specifically, the methodology is directly applicable.

Computational Modeling for Structure-Property Relationship Prediction (Non-biological)

Computational modeling is a cornerstone of modern materials science and chemistry, enabling the prediction of a wide range of molecular properties directly from the molecular structure. For this compound, computational models could be employed to predict various non-biological properties that are relevant to materials science applications.

For instance, acridine derivatives are known for their interesting photophysical properties. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the absorption and emission spectra, as well as properties like the quantum yield of fluorescence. These predictions are crucial for designing molecules for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. rsc.org

Furthermore, the ability of acridine derivatives to interact with surfaces has led to their investigation as corrosion inhibitors. mdpi.com Computational modeling can be used to study the adsorption of this compound on a metal surface. By calculating the binding energy and analyzing the nature of the interaction (physisorption vs. chemisorption), it is possible to predict the efficiency of a compound as a corrosion inhibitor. mdpi.com The presence of two acridine units might enhance this property through a stronger or more comprehensive surface coverage.

The following table summarizes some of the non-biological properties of acridine derivatives that can be predicted using computational modeling and could be applied to this compound.

| Property | Computational Method | Potential Application |

| Electronic Spectra (UV-Vis) | TD-DFT | Dyes, photocatalysts |

| Fluorescence Properties | TD-DFT, Molecular Dynamics | Fluorescent probes, OLEDs |

| Electron Affinity and Ionization Potential | DFT | Organic electronics, semiconductors |

| Adsorption on Metal Surfaces | DFT, Molecular Dynamics | Corrosion inhibitors, surface coatings |

| Nonlinear Optical Properties | DFT, Ab initio methods | Optical materials |

This table presents potential applications based on computational studies of various acridine derivatives.

Molecular Interactions and Supramolecular Chemistry

Self-Assembly and Aggregation Studies in Model Systems

Acridine (B1665455) derivatives are well-known for their tendency to self-assemble and aggregate in solution, a phenomenon driven primarily by π-π stacking interactions between the planar aromatic rings. For acridine dimers, the nature of the linking chain plays a critical role in modulating these aggregation properties.

In the case of dimers with flexible chains, such as the ethyl linker in 9-(2-Acridin-9-ylethyl)acridine, a strong propensity for intramolecular and intermolecular self-stacking of the acridine rings is observed. nih.gov This is in contrast to dimers with more rigid linkers, which may exhibit less pronounced aggregation. This self-stacking can lead to the formation of various supramolecular structures in solution.

Some acridine derivatives have been investigated for their ability to inhibit the self-aggregation of peptides, such as β-amyloid, which is relevant in the context of Alzheimer's disease. nih.gov While not directly studying this compound, these studies highlight the potential for acridine-based compounds to interfere with pathological aggregation processes.

Host-Guest Chemistry with Synthetic Receptors

The planar and electron-rich nature of the acridine system makes it an attractive guest for various synthetic host molecules. Research in this area has explored the encapsulation of acridine derivatives within cyclodextrins, calixarenes, and other macrocyclic hosts. These interactions are typically stabilized by a combination of hydrophobic effects and π-π interactions.

While specific host-guest studies involving this compound are not prominent in the literature, the fundamental principles of acridine chemistry suggest its potential to form inclusion complexes. The dimeric structure could lead to more complex host-guest stoichiometries, potentially with one or both acridine units encapsulated, depending on the size and shape of the host cavity. The ethyl linker would provide the necessary flexibility for the molecule to adopt a conformation suitable for binding.

Interactions with Model Chemical Environments and Surfaces

The interaction of acridine derivatives with various surfaces and chemical environments is a growing area of interest, particularly in materials science. Recently, a dimethyl acridine-based self-assembled monolayer (SAM) was synthesized for use as a hole transport layer in inverted perovskite solar cells. perovskite-info.com This demonstrates the potential for acridine compounds to form ordered structures on surfaces, which can modulate the electronic properties of the material. The resulting devices showed significantly higher power conversion efficiency and enhanced stability. perovskite-info.com

Fundamental Intercalation Phenomena in Chemical Model Systems (e.g., Polynucleotides as Chemical Scaffolds)

One of the most extensively studied aspects of acridine chemistry is the intercalation of these planar molecules between the base pairs of DNA. Acridine dimers, in particular, have been designed as bis-intercalators, where both acridine rings insert into the DNA double helix. zu.edu.uanih.gov This mode of binding generally leads to a higher affinity for DNA compared to their monomeric counterparts. zu.edu.ua

All acridine dimers with a linking chain of sufficient length to span the distance between two intercalation sites are considered potential bis-intercalators. nih.gov The flexible ethyl linker in this compound would allow the two acridine rings to orient themselves for insertion into adjacent or nearby sites on a polynucleotide scaffold. Studies on related acridine dimers have shown that they can effectively bind to and stabilize DNA quadruplex structures as well. researchgate.netnih.gov

The binding of acridine derivatives to polynucleotides is a multi-faceted process involving several non-covalent interactions. The primary driving force for intercalation is the π-π stacking interaction between the electron-rich aromatic system of the acridine ring and the nucleic acid bases. zu.edu.ua This is an enthalpy-driven process. nih.gov

The intercalation of acridine derivatives into polynucleotides can be monitored using various spectroscopic techniques.

UV-Vis Spectroscopy: Upon intercalation, a red shift (bathochromic shift) in the maximum absorption wavelength and a decrease in the molar absorptivity (hypochromism) are typically observed. nih.gov This is indicative of the altered electronic environment of the acridine chromophore upon insertion between the DNA base pairs.

Fluorescence Spectroscopy: Acridine derivatives are often fluorescent. The fluorescence of these molecules is often quenched upon binding to DNA. ias.ac.in This quenching can be used to determine binding constants and to study the accessibility of the bound ligand to quenchers.

NMR Spectroscopy: High-resolution NMR spectroscopy provides detailed structural information about the intercalated complex. Pronounced upfield shifts of the acridine proton signals upon complex formation are a hallmark of intercalation, indicating the shielding effect of the aromatic base pairs. nih.gov The protons of the linker chain are also affected, though to a lesser extent. nih.gov

| Technique | Observed Change upon Intercalation | Interpretation |

| UV-Vis Spectroscopy | Bathochromic shift (red shift) and hypochromism. nih.gov | Alteration of the electronic ground state of the acridine chromophore due to π-π stacking interactions with the DNA base pairs. |

| Fluorescence Spectroscopy | Quenching of fluorescence emission. ias.ac.in | Non-radiative decay pathways become more favorable for the excited state of the acridine when it is intercalated. This can be due to energy transfer to the DNA bases or conformational changes. |

| NMR Spectroscopy | Significant upfield shifts of the aromatic proton signals of the acridine rings. nih.gov Smaller upfield shifts for the linker protons. nih.gov Changes in the chemical shifts of the DNA protons in the vicinity of the binding site. | The acridine protons experience a strong shielding effect from the ring currents of the flanking base pairs. The linker protons are also shielded but are more solvent-exposed. Perturbations in the DNA signals confirm the binding location and induced conformational changes. |

The molecular architecture of acridine dimers, particularly the nature and length of the linker chain, has a profound impact on their DNA binding properties. The linker connects the two intercalating acridine moieties and its flexibility and length determine whether the molecule will bind as a mono-intercalator (with one acridine unit intercalated and the other in the groove or solvent) or as a bis-intercalator (with both acridine units intercalated).

For bis-intercalation to occur, the linker must be long enough to span the distance between two intercalation sites, which is typically at least two base pairs. nih.gov A flexible ethyl linker, as in this compound, provides the conformational freedom for the two acridine rings to adopt an optimal orientation for insertion into the DNA helix. The increased binding affinity of acridine dimers compared to their monomeric counterparts is largely attributed to the chelate effect, where the entropic cost of binding the second acridine unit is significantly reduced once the first is bound. nih.gov This results in a much slower dissociation rate for the dimer. nih.gov

Furthermore, the substitution pattern on the acridine rings can influence binding affinity and sequence selectivity. nih.gov While this compound itself is unsubstituted, this principle is crucial in the design of more complex acridine dimers with tailored DNA binding properties.

Future Research Directions and Outlook

Innovations in Synthetic Methodologies for Complex Bis-Acridines

The synthesis of acridine (B1665455) derivatives has traditionally relied on methods like the Bernthsen, Ullmann, and Friedlander syntheses. researchgate.net However, the construction of complex bis-acridines, where two acridine moieties are linked together, often requires multi-step procedures. mdpi.com Recent approaches have focused on creating more efficient and versatile synthetic routes.

Future innovations are likely to involve the development of novel catalytic systems and one-pot reactions to streamline the synthesis of asymmetrically substituted and sterically hindered bis-acridines. researchgate.net For instance, the use of palladium-catalyzed cross-coupling reactions has shown promise in forming C-C bonds between acridine units and various linkers. unco.edu Exploring alternative coupling strategies, such as C-H activation, could provide more direct and atom-economical routes to these complex molecules.

Furthermore, the "click" chemistry approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, offers a modular and highly efficient method for constructing bis-acridine derivatives with diverse linker functionalities. nih.govmdpi.com This strategy allows for the facile introduction of various spacers between the acridine units, enabling fine-tuning of their photophysical and biological properties. mdpi.com The development of new bio-orthogonal reactions could further expand the synthetic toolbox for creating intricate bis-acridine architectures. nih.gov

A significant challenge lies in the synthesis of asymmetrically substituted bis-acridines, which have shown potential for unique biological activities. google.com Future research will likely focus on developing regioselective synthetic methods to control the substitution pattern on each acridine ring independently. This could involve the use of advanced protecting group strategies and directed ortho-metalation techniques. researchgate.net

Exploration of Novel Photophysical Phenomena and Mechanistic Insights

Bis-acridines exhibit fascinating photophysical properties, including strong fluorescence and the ability to undergo photoinduced electron transfer. nih.gov A deeper understanding of the relationship between their structure and photophysical behavior is crucial for designing next-generation materials.

Future research will likely focus on elucidating the intricate photophysical pathways in these molecules, including the dynamics of excited states and the mechanisms of non-radiative decay. rsc.org Time-resolved spectroscopic techniques, such as transient absorption and fluorescence up-conversion, will be instrumental in mapping these processes. A comprehensive analysis of the singlet and triplet excited states, as well as the influence of solvent polarity on state ordering, will provide a clearer picture of their photophysics. acs.org

The phenomenon of aggregation-induced emission (AIE) in acridine derivatives is another area ripe for exploration. While many fluorophores suffer from aggregation-caused quenching in the solid state, AIE-active compounds show enhanced emission upon aggregation. Investigating the structural motifs that promote AIE in bis-acridines could lead to the development of highly emissive solid-state materials for applications in organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the study of two-photon absorption (TPA) in bis-acridines is a promising avenue. mdpi.com Molecules with high TPA cross-sections are valuable for applications in two-photon microscopy and photodynamic therapy. Mechanistic studies into the factors governing TPA, such as the nature of the linker and the electronic communication between the acridine units, will be critical for designing more efficient TPA chromophores. rsc.org

Integration of Bis-Acridines into Emerging Functional Material Technologies

The unique electronic and photophysical properties of bis-acridines make them attractive building blocks for a range of functional materials. researchgate.net Their planar aromatic structure and electron-accepting nature are particularly relevant for applications in organic electronics. researchgate.net

One promising area is their use as n-type organic semiconductors in organic field-effect transistors (OFETs). researchgate.net By tuning the molecular structure to enhance intermolecular π-π stacking and optimize energy levels, it may be possible to achieve high electron mobilities. The incorporation of electron-withdrawing groups and the design of specific crystal packing arrangements will be key strategies in this endeavor.

The strong fluorescence of many bis-acridine derivatives suggests their potential as emitters in OLEDs. Future work will involve designing molecules with high quantum yields in the solid state, good thermal stability, and tunable emission colors. nih.gov This can be achieved by modifying the linker and the substitution pattern on the acridine rings to control the emission wavelength from blue to red. nih.gov

Moreover, the ability of bis-acridines to interact with nucleic acids opens up possibilities for their use in biosensors and as therapeutic agents. mdpi.comnih.gov Their potential as DNA intercalators has been a subject of interest for some time. mdpi.comnih.govnih.gov Future research could focus on developing bis-acridine-based fluorescent probes that can selectively target specific DNA or RNA structures, such as G-quadruplexes, which are implicated in cancer and other diseases. nih.govresearchgate.net

Advanced Computational Design and Prediction for Next-Generation Bis-Acridines

Computational chemistry offers a powerful tool for the rational design and prediction of the properties of new bis-acridine derivatives, accelerating the discovery of materials with desired functionalities. researchgate.net

Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to predict the geometric and electronic structures, as well as the absorption and emission spectra of bis-acridines. acs.orgmdpi.com These methods can provide valuable insights into the nature of the excited states and the factors influencing their photophysical properties. acs.org For more complex photophysical processes, multireference methods like CASSCF/CASPT2 may be necessary to obtain an accurate description. acs.org

Quantitative structure-property relationship (QSPR) models can be developed to correlate the molecular structure of bis-acridines with their experimental properties, such as electron mobility, fluorescence quantum yield, and biological activity. researchgate.net These models, once validated, can be used to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental evaluation.

Q & A

Q. Table 2. Substituent Effects on Acridine Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.